2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid
Description
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid is a triazine-derived compound featuring a propanoic acid backbone linked via a sulfanyl (-S-) group to a 1,2,4-triazine ring substituted with hydroxyl groups at the 3 and 5 positions. The molecular formula is inferred as C₆H₇N₃O₄S, with an approximate molecular weight of 217.2 g/mol. This compound’s structure suggests utility in polymerization processes (e.g., as a chain transfer agent in RAFT polymerization) or pharmaceutical applications due to the reactive triazine core and carboxylic acid functionality .
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c1-2(5(11)12)14-4-3(10)7-6(13)9-8-4/h2H,1H3,(H,11,12)(H2,7,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZZMNGKMZLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid typically involves the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the thiol group. The reaction mixture is then acidified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and concentration of reagents. Purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The hydroxyl groups on the triazine ring can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in amino acid metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The sulfanyl group and the triazine ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(((Butylsulfanyl)carbothioyl)sulfanyl)propanoic Acid (CTA 1)
Molecular Formula: C₉H₁₅NO₂S₃ Molecular Weight: 281.4 g/mol Key Features:
- Propanoic acid backbone with a trithiocarbonate group (-S-C(=S)-S-).
- Butylsulfanyl substituent instead of a triazine ring. Applications: Used as a RAFT agent for controlled radical polymerization of vinyl monomers (e.g., dimethyl acrylamide) in acidic aqueous media . Comparison:
- Reactivity : The trithiocarbonate group in CTA 1 enables efficient chain transfer in RAFT polymerization, while the triazine core in the target compound may offer unique electronic effects for modulating polymerization kinetics.
- Solubility : CTA 1’s hydrophobic butyl chain reduces water solubility compared to the target compound’s hydrophilic dihydroxy-triazine moiety.
3-[4-Amino-3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic Acid
Molecular Formula : C₁₄H₁₃Cl₂N₅O₄S
Molecular Weight : 418.2 g/mol
Key Features :
- Propanoic acid linked to a triazine ring substituted with amino, oxo, and dichlorophenyl groups.
- Chlorine atoms and aromatic moieties enhance lipophilicity.
Applications : Likely explored for pharmacological activity (e.g., antimicrobial or enzyme inhibition) due to the dichlorophenyl and triazine pharmacophores .
Comparison : - Bioactivity : The dichlorophenyl group in this analog may confer higher membrane permeability and target binding compared to the dihydroxy-triazine in the target compound.
- Acidity: The target compound’s dihydroxy groups increase acidity (pKa ~2-3 for carboxylic acid and ~8-10 for phenolic OH), whereas the dichlorophenyl analog’s acidity is modulated by electron-withdrawing Cl substituents.
Research Findings and Data
Table 1: Structural and Functional Comparison
Key Research Insights
- Polymerization Efficiency: CTA 1 achieves controlled polymerization of hydrophilic monomers (e.g., DMA) in acidic aqueous conditions, suggesting the target compound’s dihydroxy-triazine could further enhance water compatibility .
- Pharmacological Potential: The dichlorophenyl analog’s structural complexity highlights the triazine scaffold’s versatility in drug design, though the target compound’s simpler structure may favor synthetic scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
